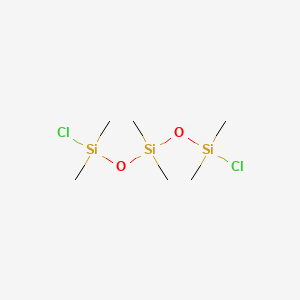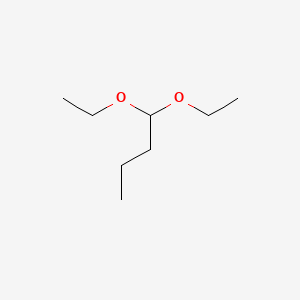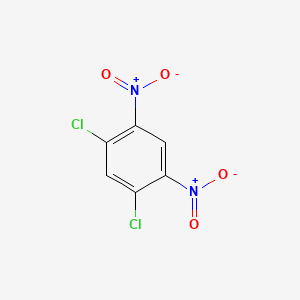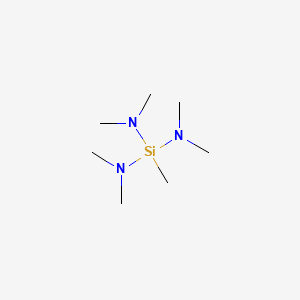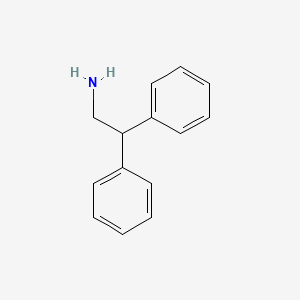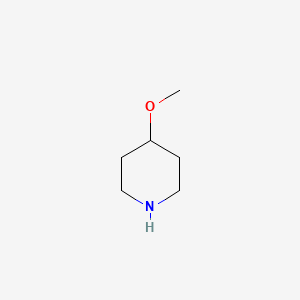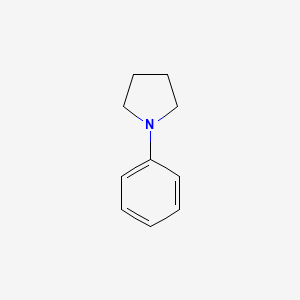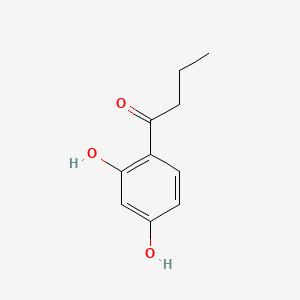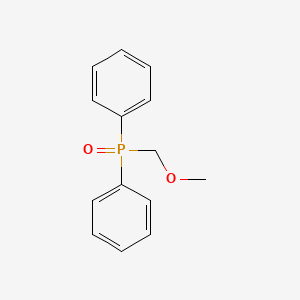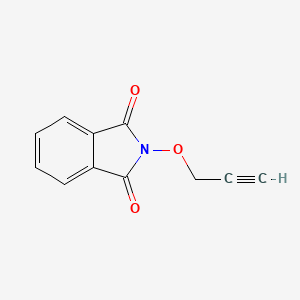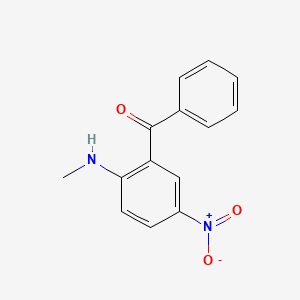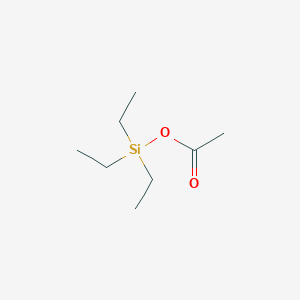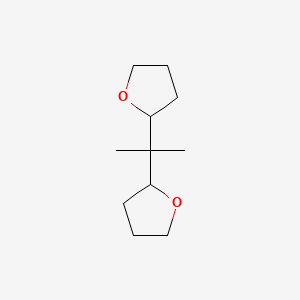
2,2-Di(2-tétrahydrofuryl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2,2-Di(2-tetrahydrofuryl)propane has found significant application as a rubber additive in the production of high vinyl content rubber for high-performance tires . It functions as an anionic polymerization catalyst modifier, allowing for the preparation of rubber with high vinyl content . The compound’s meso form is particularly effective in increasing the vinyl content of rubber compared to its racemic form .
Méthodes De Préparation
2,2-Di(2-tetrahydrofuryl)propane is synthesized via the hydrogenation of 2,2-di-2-furylpropane . The process involves vacuum distillation of 2,2-di-2-furylpropane, followed by hydrogenation in alcohol solvents using palladium on carbon or rhodium on carbon catalysts . The reaction typically occurs over a few hours at moderate temperatures and hydrogen pressures ranging from 100 to 800 psig .
Analyse Des Réactions Chimiques
2,2-Di(2-tetrahydrofuryl)propane primarily undergoes hydrogenation reactions. The hydrogenation of 2,2-di-2-furylpropane to form 2,2-Di(2-tetrahydrofuryl)propane is nearly quantitative when conducted in alcohol solvents with palladium or rhodium catalysts . The compound’s structure suggests it may exist as various stereoisomers depending on the orientation of the hydrogen atoms adjacent to the isopropylidene bridging unit .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
2,2-Di(2-tetrahydrofuryl)propane can be compared to other similar compounds such as 2,2-di-2-furylpropane, which is its precursor . While 2,2-di-2-furylpropane is a condensation product of furan and acetone, 2,2-Di(2-tetrahydrofuryl)propane is obtained through its hydrogenation . The unique aspect of 2,2-Di(2-tetrahydrofuryl)propane lies in its effectiveness as a rubber additive, particularly in its meso form, which significantly enhances the vinyl content of rubber .
Propriétés
Numéro CAS |
89686-69-1 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
(2S)-2-[2-[(2S)-oxolan-2-yl]propan-2-yl]oxolane |
InChI |
InChI=1S/C11H20O2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
Clé InChI |
FZLHAQMQWDDWFI-UWVGGRQHSA-N |
SMILES |
CC(C)(C1CCCO1)C2CCCO2 |
SMILES isomérique |
CC(C)([C@@H]1CCCO1)[C@@H]2CCCO2 |
SMILES canonique |
CC(C)(C1CCCO1)C2CCCO2 |
| 89686-69-1 | |
Pictogrammes |
Flammable; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2-Di(2-tetrahydrofuryl)propane influence the vinyl content of polydienes during polymerization?
A: 2,2-Di(2-tetrahydrofuryl)propane acts as a vinyl content modifier during the polymerization of conjugated dienes like 1,3-butadiene []. While the exact mechanism isn't fully detailed in the provided abstract, the research demonstrates that the presence of this compound, particularly its meso-isomer, during polymerization can be used to fine-tune the vinyl content of the resulting polydiene polymer within a range of 10% to less than 100% []. This control over vinyl content is significant because it directly impacts the physical and mechanical properties of the final polymer, making it suitable for specific applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


